![molecular formula C10H10ClF3N2O3S B3972055 N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3972055.png)
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 7930, is a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
CGP 7930 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, addiction, and autism spectrum disorders. It has been shown to modulate glutamate signaling, which is involved in various brain functions such as learning, memory, and synaptic plasticity. CGP 7930 has also been used in preclinical studies to investigate the role of N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide in various animal models of neurological and psychiatric disorders.
作用機序
CGP 7930 is a selective antagonist for N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide, which belongs to the family of G protein-coupled receptors. This compound is widely expressed in the brain and is involved in various physiological and pathological processes. CGP 7930 binds to the allosteric site of this compound and inhibits its activation by glutamate. This results in a decrease in intracellular calcium signaling and downstream signaling pathways, which are involved in synaptic plasticity, neuronal excitability, and neurotransmitter release.
Biochemical and Physiological Effects:
CGP 7930 has been shown to modulate various biochemical and physiological processes in the brain. It has been shown to decrease the release of glutamate and other neurotransmitters, which are involved in various brain functions such as learning, memory, and synaptic plasticity. CGP 7930 has also been shown to decrease the activity of the dopaminergic system, which is involved in reward processing and addiction. In addition, CGP 7930 has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress response.
実験室実験の利点と制限
CGP 7930 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide, which allows for specific modulation of glutamate signaling. Another advantage is its well-established synthesis method, which allows for easy access to the compound. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experimental setups. Another limitation is its potential off-target effects, which can complicate data interpretation.
将来の方向性
CGP 7930 has several potential future directions for research. One direction is to investigate its therapeutic potential in various neurological and psychiatric disorders, particularly those involving glutamate dysregulation. Another direction is to investigate its potential as a tool for studying the role of N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide in various brain functions and disorders. Furthermore, future research can focus on developing more selective and potent this compound antagonists based on the structure of CGP 7930. Overall, CGP 7930 has significant potential for further research and development in the field of neuroscience.
特性
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O3S/c1-20(18,19)16(5-9(15)17)8-4-6(10(12,13)14)2-3-7(8)11/h2-4H,5H2,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSBQTYBPGSEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide oxalate](/img/structure/B3971976.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3971980.png)
![4-(2,4-dichlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3971981.png)
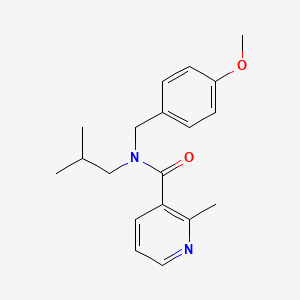
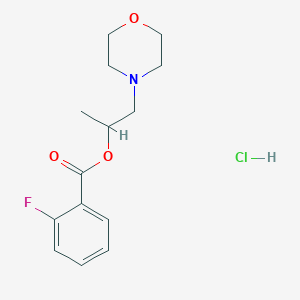
![4-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3972007.png)
![4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B3972008.png)
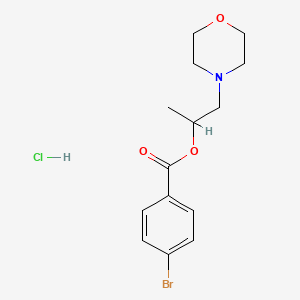
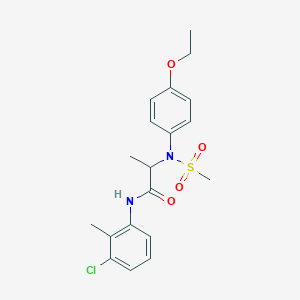
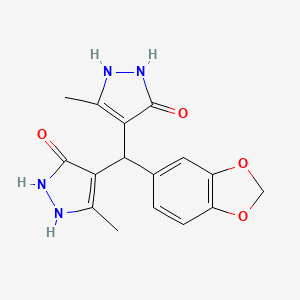
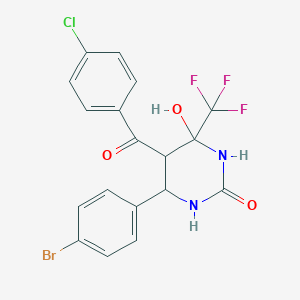
![2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3972045.png)
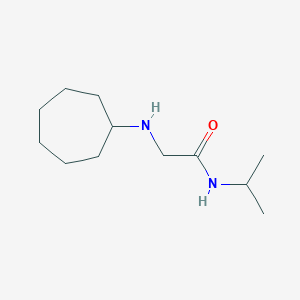
![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3972065.png)